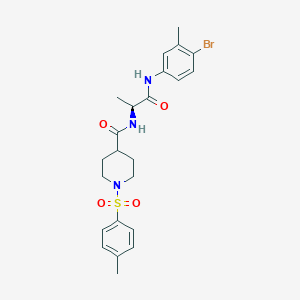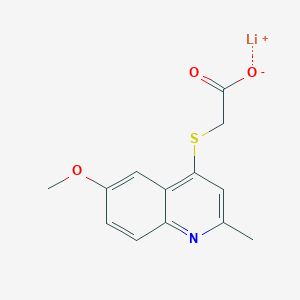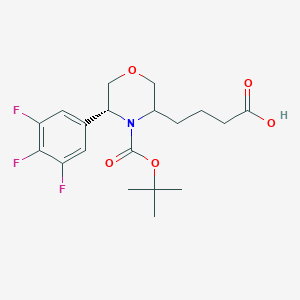
1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a methoxy group and a diethoxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with 1,1-diethoxypropane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s effects are mediated through pathways that involve the modulation of cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,1-Diethoxypropan-2-yl)-4-methylbenzene
- 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)
- 2-Propanone, 1-(4-methoxyphenyl)
Uniqueness
1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
918540-79-1 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1-(1,1-diethoxypropan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-5-16-14(17-6-2)11(3)12-7-9-13(15-4)10-8-12/h7-11,14H,5-6H2,1-4H3 |
Clave InChI |
HEKVMOGKNCUHSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C)C1=CC=C(C=C1)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)
![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)
![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)

![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)


![3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one](/img/structure/B12627752.png)



